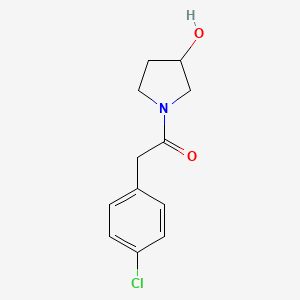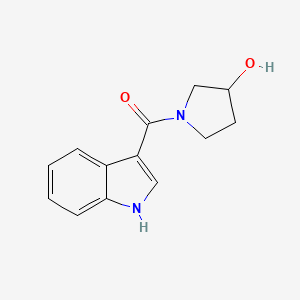
1-(Furan-3-carbonyl)pyrrolidin-3-carbonsäure
Übersicht
Beschreibung
1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Wirkstoffdesign und -synthese
1-(Furan-3-carbonyl)pyrrolidin-3-carbonsäure: ist eine wertvolle Verbindung in der medizinischen Chemie aufgrund des Vorhandenseins des Pyrrolidinrings, der ein vielseitiges Gerüst für die Herstellung biologisch aktiver Verbindungen darstellt. Der Pyrrolidinring wird oft verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten, da er aufgrund seiner sp3-Hybridisierung eine effiziente Erforschung des Pharmakophorraums ermöglicht . Diese Verbindung kann verwendet werden, um Arzneimittel mit Zielselektivität zu entwickeln, wobei die Stereochemie und die dreidimensionale Abdeckung des Moleküls eine entscheidende Rolle für seine biologische Aktivität spielen.
Entwicklung bioaktiver Moleküle
Die Struktur der Verbindung, die einen Pyrrolidinring aufweist, ist von Bedeutung für die Entwicklung bioaktiver Moleküle mit selektiven Zielfähigkeiten. Die Stereogenität von Kohlenstoffen im Pyrrolidinring kann aufgrund der unterschiedlichen Bindungsmodi an enantioselektive Proteine zu unterschiedlichen biologischen Profilen von Arzneimittelkandidaten führen . Diese Eigenschaft ist essentiell bei Struktur-Wirkungs-Beziehungsstudien (SAR) für die Entwicklung neuer Medikamente.
Asymmetrische Synthese
This compound: kann durch organokatalytische enantioselektive Michael-Additionsreaktionen synthetisiert werden. Diese Methode wird verwendet, um auf prägnante Weise hoch enantiomerenangereicherte 5-Alkyl-substituierte Pyrrolidin-3-carbonsäuren zu synthetisieren, die für die Erzeugung einer spezifischen Stereochemie in Arzneimittelmolekülen entscheidend sind .
Pharmakophormodellierung
Die Nicht-Planarität des Pyrrolidinrings, ein Phänomen, das als „Pseudorotation“ bezeichnet wird, ist vorteilhaft bei der Pharmakophormodellierung. Sie trägt zur erhöhten dreidimensionalen Abdeckung bei, die für die Wechselwirkung von Arzneimittelmolekülen mit biologischen Zielstrukturen unerlässlich ist .
Sterische Faktoren bei der biologischen Aktivität
Der Einfluss sterischer Faktoren auf die biologische Aktivität ist ein entscheidender Aspekt der Forschung mit This compound. Die räumliche Orientierung von Substituenten am Pyrrolidinring kann das biologische Profil von Verbindungen erheblich beeinflussen, was sie zu einem interessanten Thema in SAR-Studien macht .
Chemische Synthese und Reinheitsanalyse
Diese Verbindung ist in hoher Reinheit (min. 95%) erhältlich und wird in verschiedenen Anwendungen verwendet, die eine präzise chemische Synthese und Reinheitsanalyse erfordern. Ihre Summenformel lautet C10H11NO4 und sie hat eine Molekülmasse von 209,2 g/mol, was für eine genaue Formulierung in Forschungsanwendungen essentiell ist .
Strukturelle Vielfalt in heterozyklischen Verbindungen
Der gesättigte Charakter der heteroatomaren Ringsysteme in Verbindungen wie This compound erhöht die Chance, strukturelle Vielfalt zu erzeugen. Diese Vielfalt ist entscheidend für die Entwicklung neuartiger Verbindungen mit einzigartigen biologischen Aktivitäten .
Enantioselektive Proteinbindung
Die unterschiedlichen Stereoisomere von This compound und die räumliche Orientierung ihrer Substituenten können zu unterschiedlichen biologischen Profilen führen. Dies liegt an den unterschiedlichen Bindungsmodi, die die Verbindung mit enantioselektiven Proteinen haben kann, was ein wichtiger Faktor bei der Medikamentenentdeckung und -entwicklung ist .
Wirkmechanismus
Furan Derivatives
Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives have been synthesized and studied for their potential biological activities .
Pyrrolidine Derivatives
Pyrrolidine is a heterocyclic organic compound characterized by a five-membered ring with four carbon atoms and one nitrogen . It is a common scaffold in medicinal chemistry and is found in many biologically active compounds . Pyrrolidine derivatives can interact with various targets, leading to different biological profiles . The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can influence the biological activity of these compounds .
Eigenschaften
IUPAC Name |
1-(furan-3-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(8-2-4-15-6-8)11-3-1-7(5-11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEHQPTYLULTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



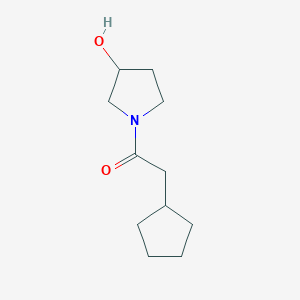
![3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline](/img/structure/B1468581.png)
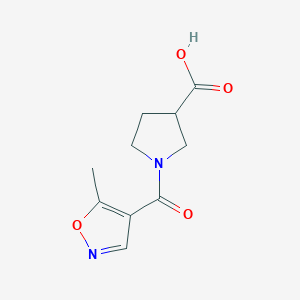


![1-[2-(1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468585.png)


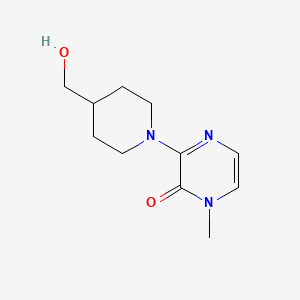
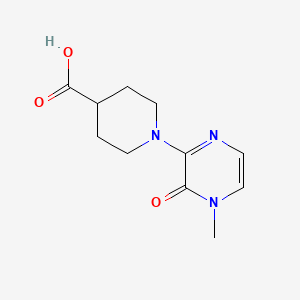
![7-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1468593.png)
